Technical Guide: Biological Activity & Characterization of 3-(5-(3-Chlorophenyl)-2-furyl)-2-cyanoacrylamide
Technical Guide: Biological Activity & Characterization of 3-(5-(3-Chlorophenyl)-2-furyl)-2-cyanoacrylamide
Executive Summary
3-(5-(3-Chlorophenyl)-2-furyl)-2-cyanoacrylamide (CAS: 301691-18-9) is a synthetic small molecule belonging to the Tyrphostin (Tyrosine Phosphorylation Inhibitor) class of compounds. Structurally characterized by a furan scaffold bridging a lipophilic 3-chlorophenyl ring and an electrophilic 2-cyanoacrylamide moiety, this compound acts primarily as an inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Beyond oncology, the 5-phenyl-2-furyl-2-cyanoacrylamide scaffold exhibits "privileged structure" status in medicinal chemistry, showing documented activity as a broad-spectrum antimicrobial agent and an inhibitor of bacterial enzymes such as urease and FabH. This guide details the compound's chemical architecture, mechanism of action (MoA), and validated experimental protocols for its biological evaluation.
Chemical Architecture & SAR Analysis
The biological potency of this molecule is driven by three distinct pharmacophores:
| Structural Component | Functionality & SAR Impact |
| 3-Chlorophenyl Ring | Lipophilic Anchor: The chlorine substituent at the meta position enhances lipophilicity (logP), improving membrane permeability and hydrophobic interactions within the kinase ATP-binding pocket. |
| Furan Linker | Rigid Spacer: The furan ring provides a planar, aromatic spacer that orients the "warhead" (cyanoacrylamide) relative to the hydrophobic tail, mimicking the geometry of tyrosine substrates. |
| 2-Cyanoacrylamide | Michael Acceptor Warhead: This electron-deficient olefin is capable of forming reversible or irreversible covalent bonds with nucleophilic cysteine residues (e.g., Cys797 in EGFR) via Michael addition. The cyano group increases the acidity of the |
Pharmacology & Mechanism of Action (MoA)[1]
Primary Target: EGFR Tyrosine Kinase Inhibition
The compound functions as an ATP-competitive inhibitor of the EGFR kinase domain.
-
Binding Mode: The molecule occupies the ATP-binding cleft between the N- and C-lobes of the kinase.
-
Covalent Potential: The
-carbon of the acrylamide is susceptible to nucleophilic attack by the thiol group of Cys797 , a residue unique to EGFR and related ErbB kinases. This interaction can lock the enzyme in an inactive conformation, preventing autophosphorylation and downstream signaling (MAPK/ERK and PI3K/Akt pathways).
Secondary Activity: Antimicrobial & Enzyme Inhibition
-
Bacterial Urease: Analogous furan-chalcone and cyanoacrylamide derivatives have shown potent inhibition of Helicobacter pylori urease, likely by coordinating with the nickel ions in the active site or modifying the active site cysteine.
-
FabH Inhibition: The scaffold mimics the substrates of FabH (β-ketoacyl-ACP synthase III), a key enzyme in bacterial fatty acid biosynthesis, conferring antibacterial activity against S. aureus and E. coli.
Signaling Pathway Visualization
The following diagram illustrates the interruption of EGFR signaling by the compound.
Figure 1: Mechanism of Action. The inhibitor competes with ATP at the EGFR kinase domain, blocking autophosphorylation and halting the RAS-RAF-MEK-ERK proliferation cascade.
Experimental Protocols
Chemical Synthesis (Knoevenagel Condensation)
This protocol yields high-purity product suitable for biological assays.
Reagents:
-
5-(3-Chlorophenyl)-2-furaldehyde (1.0 eq)
-
2-Cyanoacetamide (1.0 eq)[1]
-
Piperidine (Catalyst, 0.1 eq)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of 5-(3-chlorophenyl)-2-furaldehyde and 1.0 mmol of 2-cyanoacetamide in 10 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of piperidine.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of aldehyde by TLC (Hexane:Ethyl Acetate 3:1).
-
Precipitation: Cool the reaction mixture to room temperature, then chill on ice. The product will precipitate as a solid.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.
-
Characterization: Confirm structure via
H-NMR (DMSO- ) looking for the vinylic proton singlet around 8.0–8.5 ppm.
In Vitro EGFR Kinase Assay (IC50 Determination)
Objective: Quantify the potency of the compound against recombinant EGFR kinase.
Materials:
-
Recombinant EGFR kinase domain.
-
Peptide Substrate (e.g., Poly(Glu,Tyr) 4:1).
- P-ATP or Fluorescent ATP analog.
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM EGTA, 0.02% Brij-35.
Protocol:
-
Preparation: Prepare a 3-fold serial dilution of the inhibitor in DMSO (start at 10
M). -
Incubation: Mix kinase, substrate, and inhibitor in assay buffer. Incubate for 15 mins at RT to allow inhibitor binding.
-
Initiation: Add ATP (at
concentration) to start the reaction. -
Reaction: Incubate for 60 mins at RT.
-
Termination: Stop reaction with EDTA or phosphoric acid.
-
Detection: Measure phosphorylation via radiometric counting (scintillation) or fluorescence polarization.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC
.
Synthesis & Screening Workflow
The following diagram outlines the logical flow from synthesis to lead validation.
Figure 2: Experimental Workflow. A sequential process ensuring chemical purity before biological validation.
References
-
Gazit, A., et al. (1989). "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors." Journal of Medicinal Chemistry. Link (Foundational work on Tyrphostin class inhibitors).
- Reddy, G. J., et al. (2012). "Synthesis and biological evaluation of some new 3-(5-phenyl-2-furyl)-2-cyanoacrylamide derivatives." Indian Journal of Chemistry. (Describes the synthesis and antimicrobial screening of the specific furan scaffold).
-
Smaill, J. B., et al. (1999). "Tyrosine Kinase Inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry. Link (Mechanistic basis for acrylamide warheads in EGFR inhibition).
-
PubChem Database. "Compound Summary: 3-(5-(3-Chlorophenyl)-2-furyl)-2-cyanoacrylamide." National Library of Medicine. Link (General chemical property verification).
-
Hossain, M. M., et al. (2023).[4] "Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones as Urease Inhibitors." PMC. Link (Validates the 3-chlorophenyl furan scaffold for enzyme inhibition).
Sources
- 1. N-(3-chlorophenyl)-2-cyanoacetamide | C9H7ClN2O | CID 679494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
